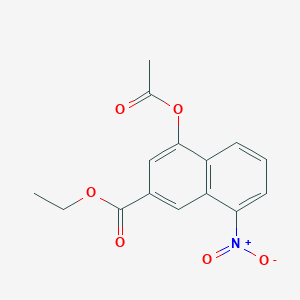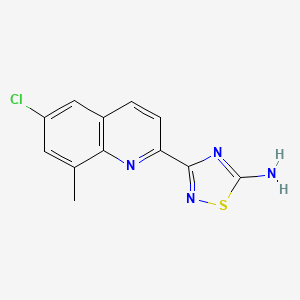
2-(Phosphonomethoxy)ethyladenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phosphonomethoxy)ethyladenine is a synthetic compound known for its antiviral properties. It is an acyclic nucleoside phosphonate analogue of adenosine monophosphate. This compound has been extensively studied for its potential in treating various viral infections, including hepatitis B and HIV.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phosphonomethoxy)ethyladenine typically involves the reaction of adenine with a phosphonomethoxyethylating agent. One common method includes the use of 2-chloroethylphosphonic acid, which reacts with adenine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Phosphonomethoxy)ethyladenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can modify the phosphonate group.
Substitution: The adenine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphonate esters.
Reduction: Reduced phosphonate derivatives.
Substitution: Substituted adenine derivatives.
Aplicaciones Científicas De Investigación
2-(Phosphonomethoxy)ethyladenine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogues.
Biology: Studied for its effects on viral replication and enzyme inhibition.
Medicine: Investigated as a potential antiviral drug for treating hepatitis B and HIV.
Industry: Utilized in the development of antiviral therapies and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 2-(Phosphonomethoxy)ethyladenine involves its conversion to the active diphosphate form within cells. This active form inhibits viral DNA polymerase, preventing viral replication. The compound targets viral enzymes and interferes with the synthesis of viral DNA, thereby reducing the viral load in infected cells.
Comparación Con Compuestos Similares
Similar Compounds
Adefovir: Another acyclic nucleoside phosphonate with antiviral properties.
Tenofovir: A widely used antiviral drug for treating HIV and hepatitis B.
Cidofovir: Used for treating cytomegalovirus infections.
Uniqueness
2-(Phosphonomethoxy)ethyladenine is unique due to its specific structure, which allows it to effectively inhibit viral DNA polymerase. Its acyclic nature provides stability and resistance to enzymatic degradation, making it a valuable compound in antiviral research.
Propiedades
Fórmula molecular |
C8H12N5O4P |
|---|---|
Peso molecular |
273.19 g/mol |
Nombre IUPAC |
2-(6-amino-7H-purin-2-yl)ethoxymethylphosphonic acid |
InChI |
InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-6)13-5(12-7)1-2-17-4-18(14,15)16/h3H,1-2,4H2,(H2,14,15,16)(H3,9,10,11,12,13) |
Clave InChI |
SRAQADSPYOXWIG-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NC(=NC(=C2N1)N)CCOCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene](/img/structure/B13933794.png)




![5'-Chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13933838.png)








